N1,3-dimethylbenzene-1,4-diamine dihydrochloride
Description
Contextualization within Aromatic Diamine Chemistry
Aromatic diamines are a class of organic compounds characterized by two amino groups attached to an aromatic ring. Their unique electronic and structural properties make them versatile building blocks in organic synthesis. Phenylenediamines, in particular, are fundamental components in the synthesis of a wide array of materials, including high-performance polymers like aramids, various dyes, and as antioxidants in the rubber industry. The reactivity of the amino groups, coupled with the stability of the benzene (B151609) ring, allows for a diverse range of chemical transformations.
Substituted p-phenylenediamines, such as the dimethyl derivatives, exhibit modified properties compared to the parent p-phenylenediamine (B122844). The introduction of methyl groups on the nitrogen atoms can influence the compound's basicity, nucleophilicity, and susceptibility to oxidation. These alterations are of great interest to chemists seeking to fine-tune the properties of materials derived from these diamines.
Historical Overview of Related Phenylenediamine Research
The scientific exploration of phenylenediamines dates back to the 19th century, with initial research focusing on their synthesis and utility in the burgeoning dye industry. p-Phenylenediamine itself became a cornerstone in the development of oxidation hair dyes. The early 20th century saw an expansion of their applications into polymer chemistry and as antioxidants.
A significant milestone in the study of substituted p-phenylenediamines was the work of Casmir Wurster, who investigated the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine, leading to the discovery of stable radical cations known as Wurster's salts. This research opened up new avenues in the study of organic redox systems and the electronic properties of aromatic diamines. Over the years, research has continued to evolve, with a contemporary focus on their role as environmental contaminants, particularly the quinone derivatives formed from their oxidation.
Current Research Landscape and Underexplored Facets of N1,3-Dimethylbenzene-1,4-Diamine Dihydrochloride (B599025)
Current research on substituted p-phenylenediamines is multifaceted. A significant portion of modern studies investigates their environmental presence and impact, stemming from their use as antioxidants in tires. nih.gov The transformation of these compounds into their quinone derivatives and the subsequent ecological effects are of particular concern. acs.org Furthermore, their application in materials science continues to be an active area of research, with studies exploring their use in novel polymers and as precursors for functional materials.
Despite this broad interest, specific research on N1,3-dimethylbenzene-1,4-diamine dihydrochloride is sparse. This particular substitution pattern (asymmetric N-methylation on a 1,4-diamine) represents an underexplored area. The majority of research has concentrated on the symmetrically substituted N,N'-dialkyl-p-phenylenediamines and the N,N-dialkyl-p-phenylenediamines. The unique electronic and steric environment of an asymmetrically substituted diamine like the N1,3 variant could offer novel properties, but this remains a subject for future investigation.
Structural Peculiarities and Their Theoretical Implications for Reactivity
The structure of a substituted p-phenylenediamine dictates its chemical behavior. In the case of dimethylated p-phenylenediamines, the position of the methyl groups is critical.
N,N-dimethyl-p-phenylenediamine: Both methyl groups are on the same nitrogen atom. This creates an asymmetric molecule with one tertiary and one primary amino group. The tertiary amino group is more electron-donating, which can affect the oxidation potential of the molecule.
N,N'-dimethyl-p-phenylenediamine: Each nitrogen atom bears one methyl group, resulting in a symmetrical molecule with two secondary amino groups.
The hypothetical N1,3-dimethylbenzene-1,4-diamine would imply a methyl group on one of the exocyclic nitrogen atoms and another on the benzene ring at position 3. This would introduce significant electronic and steric asymmetry. The methyl group on the ring would act as a weak electron-donating group, influencing the electron density of the aromatic system. The N-methyl group would also contribute to the electronic properties of its attached amino group. This unique substitution pattern would likely result in a reactivity profile distinct from its more common isomers, particularly in polymerization reactions and its behavior as an antioxidant.
The theoretical implications for reactivity would include:
Differential Basicity: The two amino groups would have different pKa values due to the differing electronic environments.
Regioselective Reactions: Chemical reactions involving the amino groups could proceed with a degree of selectivity for one over the other.
Modified Redox Potential: The combination of ring and nitrogen substitution would alter the ease with which the molecule can be oxidized compared to other dimethyl-p-phenylenediamines.
Scope and Objectives of Academic Inquiry
The academic inquiry into substituted p-phenylenediamines is driven by several key objectives:
Synthesis of Novel Polymers: Researchers are continually exploring new aromatic diamine monomers to create high-performance polymers with enhanced thermal stability, mechanical strength, and specific electronic properties. The unique structure of asymmetrically substituted diamines could lead to polymers with novel architectures and functionalities.
Understanding Antioxidant Mechanisms: A deeper understanding of how the structure of substituted p-phenylenediamines relates to their effectiveness as antioxidants is a major research goal. This knowledge can lead to the design of more efficient and environmentally benign antioxidants for various industrial applications.
Environmental Fate and Toxicology: A significant area of academic research is dedicated to studying the environmental distribution, transformation, and toxicological effects of substituted p-phenylenediamines and their degradation products. mdpi.com This is crucial for assessing their environmental risk and developing strategies for mitigation.
Development of Advanced Materials: Beyond polymers, these compounds are investigated for their potential use in organic electronics, as components of covalent organic frameworks, and as redox indicators in analytical chemistry.
Future academic work on compounds like this compound would likely focus on its synthesis, characterization, and a comparative study of its properties against its more well-known isomers. Such research would contribute to a more complete understanding of the structure-property relationships within this important class of aromatic diamines.
Data Tables
Table 1: Physicochemical Properties of Related Dimethyl-p-phenylenediamines
| Property | N,N-Dimethyl-p-phenylenediamine | N,N'-Dimethyl-p-phenylenediamine |
| CAS Number | 99-98-9 | 2050-36-4 |
| Molecular Formula | C₈H₁₂N₂ | C₈H₁₂N₂ |
| Molar Mass | 136.19 g/mol | 136.19 g/mol |
| Appearance | Colorless solid | - |
| Melting Point | 53 °C | - |
| Boiling Point | 262 °C | - |
Data for N,N'-dimethyl-p-phenylenediamine is less commonly reported in readily accessible databases.
Table 2: Dihydrochloride Salts of Dimethyl-p-phenylenediamines
| Compound | N,N-Dimethyl-p-phenylenediamine Dihydrochloride | N,N'-Dimethyl-p-phenylenediamine Dihydrochloride |
| CAS Number | 536-46-9 | 624-11-3 |
| Molecular Formula | C₈H₁₄Cl₂N₂ | C₈H₁₄Cl₂N₂ |
| Molar Mass | 209.12 g/mol | 209.12 g/mol |
Structure
3D Structure of Parent
Properties
CAS No. |
56331-40-9 |
|---|---|
Molecular Formula |
C8H14Cl2N2 |
Molecular Weight |
209.11 g/mol |
IUPAC Name |
4-N,2-dimethylbenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-5-7(10-2)3-4-8(6)9;;/h3-5,10H,9H2,1-2H3;2*1H |
InChI Key |
QMBFWTZVNXFXEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry of N1,3 Dimethylbenzene 1,4 Diamine Dihydrochloride
Novel Synthetic Pathways for the Preparation of N1,3-Dimethylbenzene-1,4-Diamine Dihydrochloride (B599025)
The primary and most established synthetic route to N1,3-dimethylbenzene-1,4-diamine commences with the dinitration of m-xylene (B151644), followed by the reduction of the resulting dinitro derivative. The diamine is subsequently converted to its dihydrochloride salt.
A common pathway involves:
Dinitration of m-xylene: m-Xylene is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the benzene (B151609) ring, yielding 2,4-dinitro-m-xylene.
Reduction of 2,4-dinitro-m-xylene: The dinitro compound is then reduced to the corresponding diamine, N1,3-dimethylbenzene-1,4-diamine.
Formation of the Dihydrochloride Salt: The resulting diamine is treated with hydrochloric acid to form the stable N1,3-dimethylbenzene-1,4-diamine dihydrochloride.
Regioselective Functionalization Techniques
The regioselectivity of the initial nitration step is crucial for the successful synthesis of the desired 1,4-diamine isomer. The methyl groups on the m-xylene ring are ortho- and para-directing. Nitration of m-xylene predominantly yields 4-nitro-m-xylene (B166903), with smaller amounts of 2-nitro-m-xylene. Further nitration of 4-nitro-m-xylene leads to the formation of 2,4-dinitro-m-xylene. The directing effects of the methyl groups and the nitro group in the intermediate guide the regioselective introduction of the second nitro group.
The use of specific catalysts and reaction conditions can enhance the selectivity for the desired 2,4-dinitro isomer. For instance, nitration using a mixture of nitric acid and sulfuric acid under controlled temperatures allows for the preferential formation of the thermodynamically favored product.
Catalytic Approaches in Amination Reactions
While direct diamination of m-xylene is challenging, catalytic methods are paramount in the reduction of the intermediate 2,4-dinitro-m-xylene. Catalytic hydrogenation is a widely employed and efficient method for this transformation.
Common catalysts for the reduction of nitroaromatics include:
Palladium on carbon (Pd/C)
Platinum on carbon (Pt/C)
Raney nickel
The hydrogenation is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The choice of catalyst can influence the reaction rate and selectivity, minimizing the formation of side products. For example, studies on the hydrogenation of 2,4-dinitrotoluene, a structurally similar compound, have shown that palladium-based catalysts are highly effective.
Green Chemistry Principles in Synthesis
Efforts to develop more environmentally benign synthetic routes are ongoing. Key green chemistry principles applicable to the synthesis of this compound include:
Catalysis: The use of heterogeneous catalysts like Pd/C in the reduction step is a cornerstone of green chemistry, as they can be easily recovered and reused, minimizing waste.
Atom Economy: The nitration and subsequent reduction pathway generally has good atom economy, as most atoms from the reactants are incorporated into the final product.
Safer Solvents: Research into the use of more environmentally friendly solvents for both the nitration and reduction steps is an active area. While traditional syntheses may use solvents like excess sulfuric acid or volatile organic compounds, newer methods explore greener alternatives.
Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures contributes to a more energy-efficient and sustainable process.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The yield and purity of this compound are highly dependent on the precise control of reaction parameters in both the nitration and reduction stages.
Solvent Effects on Reaction Efficacy
In the nitration of m-xylene , sulfuric acid typically serves as both a catalyst and a solvent. The concentration of sulfuric acid is a critical parameter. For the mononitration of m-xylene, an optimal sulfuric acid concentration of 81% has been reported to give a maximum yield of mononitro-m-xylene. sciencemadness.org Deviations from this concentration can lead to decreased yields or the formation of unwanted byproducts.
For the catalytic hydrogenation of 2,4-dinitro-m-xylene , the choice of solvent can significantly impact the reaction rate and selectivity. Solvents like ethanol (B145695), methanol, or water are commonly used. The solubility of the reactants and the intermediate nitroso compounds in the solvent can affect the reaction pathway and the formation of byproducts. For instance, in the hydrogenation of m-dinitrobenzene, ethanol was found to be a more effective solvent than benzene, leading to shorter reaction times. This is attributed to the better solubility of hydrogen and the organic reactants in ethanol, as well as favorable adsorption on the catalyst surface.
Interactive Data Table: Effect of Sulfuric Acid Concentration on Mononitro-m-xylene Yield sciencemadness.org
| Sulfuric Acid Concentration (%) | Yield of Mononitro-m-xylene (%) |
| 75 | 85 |
| 81 | 98 |
| 85 | 92 |
| 90 | 88 |
Temperature and Pressure Influence on Product Formation
Temperature plays a crucial role in both the nitration and reduction steps. In the nitration of m-xylene , the temperature must be carefully controlled to prevent over-nitration and the formation of undesired isomers. For the mononitration, a temperature of 30°C has been identified as optimal. sciencemadness.org Higher temperatures can lead to the formation of dinitro and trinitro byproducts.
In the catalytic hydrogenation of dinitroaromatics , temperature and pressure are key parameters. Generally, increasing the temperature and pressure leads to a higher reaction rate. However, excessively high temperatures can lead to side reactions and catalyst deactivation. For the hydrogenation of dinitrotoluene, temperatures in the range of 100-150°C and hydrogen pressures from 200 to 1000 psi have been shown to be effective, resulting in high yields of the corresponding diamine. Studies on the hydrogenation of m-dinitrobenzene have demonstrated that increasing the temperature from 50°C to 90°C (at 2 MPa) significantly reduces the reaction time. Similarly, increasing the pressure from 0.4 to 2.8 MPa also shortens the reaction time.
Interactive Data Table: Influence of Temperature and Pressure on Hydrogenation of m-Dinitrobenzene
| Temperature (°C) (at 2 MPa) | Reaction Time (min) in Ethanol | Pressure (MPa) (at constant temp.) | Reaction Time (min) in Ethanol |
| 50 | 120 | 0.4 | 70 |
| 70 | 60 | 1.2 | 55 |
| 90 | 35 | 2.0 | 45 |
| 2.8 | 40 |
Chemical Reactivity and Transformation Studies of N1,3 Dimethylbenzene 1,4 Diamine Dihydrochloride
Mechanistic Investigations of Electrophilic Aromatic Substitution
The benzene (B151609) ring in N1,3-dimethylbenzene-1,4-diamine is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating amino groups and a weakly activating methyl group. The mechanism of EAS proceeds via a two-step addition-elimination pathway, where the aromatic π-system attacks an electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The rate-determining step is typically the formation of this intermediate, as it involves the temporary disruption of aromaticity. masterorganicchemistry.com Any factor that stabilizes this intermediate will increase the reaction rate. libretexts.org
The regiochemical outcome of electrophilic substitution on the N1,3-dimethylbenzene-1,4-diamine ring is controlled by the directing effects of the existing substituents: the amino (-NH2), dimethylamino (-N(CH3)2), and methyl (-CH3) groups. All three are activating and ortho-, para-directing groups. science.gov
The directing power of these groups generally follows the order: -N(CH3)2 > -NH2 > -CH3. The substitution will occur at the positions most activated by the synergistic effects of these groups and least hindered sterically. The available positions for substitution are C2, C5, and C6.
Position C2: Ortho to the -NH2 group and meta to both the -N(CH3)2 and -CH3 groups.
Position C5: Ortho to the -N(CH3)2 group and meta to both the -NH2 and -CH3 groups.
Position C6: Ortho to the -CH3 group, ortho to the -NH2 group, and para to the -N(CH3)2 group.
Considering the powerful activating and directing influence of the amino groups, substitution is strongly favored at positions ortho or para to them. The C6 position is para to the very strong -N(CH3)2 director and ortho to the -NH2 director, making it the most electronically activated position. Steric hindrance from the adjacent methyl group at C3 might slightly disfavor attack at C2, and hindrance from the dimethylamino group might affect C5. Therefore, electrophilic attack is most likely to occur at the C6 position.
| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|
| -N(CH3)2 | Strong +R, Weak -I | Strongly Activating | Ortho, Para |
| -NH2 | Strong +R, Weak -I | Strongly Activating | Ortho, Para |
| -CH3 | Weak +I, Hyperconjugation | Weakly Activating | Ortho, Para |
While specific kinetic data for the electrophilic substitution of N1,3-dimethylbenzene-1,4-diamine are not extensively documented, the reactivity can be inferred from studies on related compounds. The presence of two potent activating groups suggests that the molecule will react much faster than benzene. For instance, in nitration reactions, aniline (B41778) (-NH2) and N,N-dimethylaniline (-N(CH3)2) are vastly more reactive than benzene. libretexts.org The high reactivity often makes these reactions difficult to control, sometimes leading to polysubstitution or oxidation, especially under harsh acidic conditions like nitration.
| Compound | Substituent | Relative Rate of Nitration |
|---|---|---|
| Benzene | -H | 1 |
| Toluene (B28343) | -CH3 | 25 |
| Aniline | -NH2 | 1.2 x 106 |
| N,N-Dimethylaniline | -N(CH3)2 | 1.8 x 107 |
Nucleophilic Substitution Chemistry Involving the Diamine Moiety
The nitrogen atoms of the diamine are nucleophilic and readily react with electrophilic reagents. The primary amine (-NH2) and the tertiary amine (-N(CH3)2) exhibit different reactivity profiles.
The primary amino group is the principal site of reaction with acylating agents such as acid chlorides or anhydrides, leading to the formation of an amide. The tertiary amino group does not typically undergo acylation. This difference in reactivity allows for selective monoacylation at the primary amine. researchgate.net
With alkylating agents like alkyl halides, the situation is more complex. The primary amine can undergo mono-, di-, or even tri-alkylation (quaternization). The tertiary amine can be alkylated to form a quaternary ammonium (B1175870) salt. The relative rates of these reactions depend on the specific alkylating agent, reaction conditions, and the steric environment of the nitrogen atoms.
| Reagent | Reactive Site | Product Type |
|---|---|---|
| Acetyl Chloride (CH3COCl) | Primary Amine (-NH2) | N-Acetylated Amide |
| Benzoic Anhydride (B1165640) ((C6H5CO)2O) | Primary Amine (-NH2) | N-Benzoylated Amide |
| Methyl Iodide (CH3I) | Primary and Tertiary Amines | Methylated Amines / Quaternary Ammonium Salts |
Phenylenediamines are fundamental building blocks in the synthesis of nitrogen-containing heterocycles. nih.govmdpi.com Although ortho-diamines are more commonly used for forming five- or six-membered fused rings (e.g., benzimidazoles, quinoxalines), para-diamines like N1,3-dimethylbenzene-1,4-diamine can participate in reactions to form larger heterocyclic structures or polymers. For example, reaction with α-dicarbonyl compounds can lead to the formation of dihydropyrazine (B8608421) derivatives, which can be subsequently oxidized to pyrazines. nih.gov The synthesis of various N-heterocycles often leverages the nucleophilicity of the amine groups to construct the ring system. organic-chemistry.org
Coupling and Condensation Reactions
N1,3-dimethylbenzene-1,4-diamine can undergo various coupling and condensation reactions, which are vital for synthesizing dyes, polymers, and other functional materials.
Condensation Reactions: The primary amino group can condense with aldehydes and ketones to form imines (Schiff bases). If reacted with a dicarbonyl compound, polymeric structures can be formed. Condensation reactions between diamines and other bifunctional molecules are a cornerstone of polymer chemistry. For example, condensation of 2,5-dimethylbenzene-1,4-diamines with diacetyl under specific conditions can yield a mixture of products including N,N'-dialkyl-2,5-dimethylbenzene-1,4-diamines. researchgate.netdoaj.org
Coupling Reactions: The diamine can be involved in oxidative coupling reactions. Furthermore, the primary amino group can be converted into a diazonium salt using nitrous acid. While aryldiazonium salts are often unstable, they are versatile intermediates that can undergo coupling reactions (e.g., azo coupling) with activated aromatic compounds to produce azo dyes. youtube.com Additionally, diamine ligands are frequently employed in copper-catalyzed cross-coupling reactions, highlighting their importance in modern synthetic chemistry. nih.gov Palladium-catalyzed C-N coupling reactions also utilize diamines as substrates to form more complex triarylamines. researchgate.net
Diazo Coupling Reactions for Azo Compound Synthesis
Azo compounds, characterized by the functional group -N=N-, are predominantly synthesized through a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. nih.gov The primary amino group of N1,3-dimethylbenzene-1,4-diamine can undergo diazotization, a reaction with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C), to form a diazonium salt. rsc.org This diazonium salt is a highly reactive electrophile.
The resulting diazonium salt can then be reacted with a variety of coupling components to form azo dyes. unb.ca These coupling partners are typically electron-rich aromatic compounds such as phenols, naphthols, or other aromatic amines. The electrophilic diazonium group attacks the activated aromatic ring of the coupling agent, resulting in an electrophilic aromatic substitution reaction that forms the stable azo linkage. nih.gov For instance, the coupling reaction between the diazonium salt of 4-N,N-dimethylaniline and 8-hydroxyquinoline (B1678124) has been reported to produce an azo dye ligand. ekb.eg It is expected that the diazonium salt derived from N1,3-dimethylbenzene-1,4-diamine would react similarly. The methyl groups on the benzene ring of the diamine would likely have a minor electronic effect on the reactivity of the diazonium salt.
A general scheme for this reaction is presented below:
Step 1: Diazotization N1,3-dimethylbenzene-1,4-diamine dihydrochloride (B599025) + NaNO₂ + 2HCl (aq, 0-5°C) → [Corresponding Diazonium Chloride] + NaCl + 2H₂O
Step 2: Azo Coupling [Corresponding Diazonium Chloride] + Coupling Agent (e.g., a phenol (B47542) or aromatic amine) → Azo Dye + HCl
The specific conditions for the coupling reaction, such as pH, are crucial. Reactions with phenols are typically carried out under weakly alkaline conditions, while coupling with aromatic amines is usually performed in weakly acidic media.
Condensation with Carbonyl Compounds for Imine Formation
N1,3-dimethylbenzene-1,4-diamine, possessing both a primary and a tertiary amino group, can react with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. The primary amino group is the reactive site for this condensation reaction. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule.
This reaction is generally reversible and is often carried out in a suitable solvent with the removal of water, for instance by azeotropic distillation, to drive the equilibrium towards the formation of the imine. The general reaction can be represented as:
R-CHO (Aldehyde) + H₂N-Ar-N(CH₃)₂ → R-CH=N-Ar-N(CH₃)₂ + H₂O (where Ar represents the 2,5-dimethylphenylene group)
Schiff bases derived from aromatic diamines are important intermediates in the synthesis of various heterocyclic compounds and have been studied for their coordination chemistry. For example, Schiff bases have been synthesized by the condensation of N,N-dimethyl-p-phenylenediamine with salicylaldehyde. nih.gov It is anticipated that N1,3-dimethylbenzene-1,4-diamine would undergo similar reactions.
Polymerization Pathways involving the Diamine Linkage
The difunctional nature of N1,3-dimethylbenzene-1,4-diamine makes it a suitable monomer for the synthesis of polymers such as polyamides and polyimides. These polymers are known for their high thermal stability and mechanical strength.
Polyamides: Polyamides can be synthesized via the polycondensation of a diamine with a diacid chloride. In this process, N1,3-dimethylbenzene-1,4-diamine would react with a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) in a low-temperature solution polycondensation reaction. The primary amino group and the secondary amine that could be formed from the deprotonation of the tertiary amine's conjugate acid are the reactive sites. However, the primary amine is significantly more nucleophilic and would be the principal site of reaction. The resulting polyamides would feature amide linkages in the polymer backbone. Research on the polymerization of a similar monomer, 2,5-dimethyl-p-phenylenediamine, has shown that it can be used to produce poly(p-phenylenediamine) derivatives. tandfonline.comresearchgate.netdoaj.org
Polyimides: Polyimides are typically synthesized in a two-step process. The first step involves the reaction of a diamine with a dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical cyclodehydration. The primary amino group of N1,3-dimethylbenzene-1,4-diamine would be the nucleophile in the initial ring-opening reaction with the dianhydride.
The incorporation of the dimethylated aromatic diamine into the polymer backbone is expected to influence the properties of the resulting polymers, such as solubility and thermal characteristics, due to the presence of the methyl groups which can increase solubility and lower the melting point compared to unsubstituted analogues.
Redox Chemistry and Radical Species Formation
The redox chemistry of p-phenylenediamines is a well-studied area, largely due to their ability to form stable radical cations. N1,3-dimethylbenzene-1,4-diamine is expected to exhibit rich redox behavior.
Electrochemical Behavior and Oxidation Potentials
The electrochemical oxidation of N,N-dimethyl-p-phenylenediamine (DMPD), a close analogue, has been shown to be highly dependent on pH. researchgate.net At different pH values, the oxidation can proceed through various mechanisms, including CE (chemical reaction preceding electron transfer), EE (two separate electron transfers), and ECE (electron transfer followed by a chemical reaction and then another electron transfer). researchgate.net
For N1,3-dimethylbenzene-1,4-diamine, a similar complex electrochemical behavior is anticipated. The oxidation process generally involves the removal of one electron to form a radical cation, followed by the removal of a second electron to form a quinonediimine. The presence of two methyl groups on the benzene ring, which are electron-donating, is expected to lower the oxidation potential compared to unsubstituted p-phenylenediamine (B122844). The N-methyl group also contributes to this effect.
The general oxidation pathway can be summarized as: H₂N-Ar-N(CH₃)₂ ⇌ [H₂N-Ar-N(CH₃)₂]⁺• + e⁻ [H₂N-Ar-N(CH₃)₂]⁺• ⇌ [HN=Ar=N(CH₃)₂]⁺ + H⁺ + e⁻
The stability of the intermediate radical cation and the quinonediimine will be influenced by the substitution pattern and the pH of the medium.
Below is a table summarizing the expected electrochemical behavior based on studies of related compounds.
| pH Range | Expected Predominant Mechanism | Description |
| Highly Acidic (e.g., pH 0) | CE | Protonation of the amine groups precedes the first electron transfer. |
| Acidic to Neutral (e.g., pH 3-6) | EE | Two sequential one-electron transfers, with the formation of a stable radical cation intermediate. |
| Basic | ECE | The initial electron transfer is followed by deprotonation, and then a second electron transfer occurs more easily. |
This table is illustrative and based on the behavior of N,N-dimethyl-p-phenylenediamine. researchgate.net
Generation and Characterization of Radical Cations (e.g., Wurster's type systems)
One-electron oxidation of p-phenylenediamines leads to the formation of intensely colored, relatively stable radical cations known as Wurster's salts. scripps.edu For example, the oxidation of N,N-dimethyl-p-phenylenediamine yields a red radical cation known as Wurster's Red, while N,N,N',N'-tetramethyl-p-phenylenediamine forms the famous Wurster's Blue. wikipedia.orgnih.gov
The oxidation of N1,3-dimethylbenzene-1,4-diamine is expected to produce a similar stable radical cation, which could be described as a Wurster's Red analogue. This radical cation would be characterized by a delocalized unpaired electron across the p-phenylenediamine system. The stability of this radical is attributed to the resonance stabilization afforded by the aromatic ring and the nitrogen atoms.
These radical cations can be generated through chemical oxidation (e.g., using bromine or other mild oxidizing agents) or electrochemical oxidation. nih.gov They are typically characterized by spectroscopic methods:
UV-Vis Spectroscopy: Wurster's type radical cations exhibit strong absorption bands in the visible region, which are responsible for their characteristic colors. For instance, the radical cation of N,N-dimethyl-p-phenylenediamine (DPD+) has an absorption maximum around 550 nm. nih.gov
Electron Spin Resonance (ESR) Spectroscopy: ESR is a powerful technique for the characterization of radical species. The ESR spectrum provides information about the g-factor and hyperfine coupling constants, which can elucidate the distribution of the unpaired electron density within the molecule.
The excited-state dynamics of Wurster's salts have been investigated, revealing very short lifetimes of the lowest excited state at room temperature, on the order of 200 femtoseconds. nih.gov
Photoredox Processes
The electron-rich nature of N1,3-dimethylbenzene-1,4-diamine suggests its potential involvement in photoredox processes. Upon photoexcitation, it can act as an electron donor to a suitable electron acceptor. This photoinduced electron transfer (PET) can initiate a variety of chemical reactions.
Studies on related p-phenylenediamine derivatives have shown their reactivity in photochemical pathways. For example, N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) has been shown to react with triplet-state dissolved organic matter (³CDOM*), a common photooxidant in natural waters, via a single electron transfer mechanism to form a radical cation. nih.gov This suggests that N1,3-dimethylbenzene-1,4-diamine could also be susceptible to oxidation by photochemically generated species.
The general process for a photoredox reaction involving N1,3-dimethylbenzene-1,4-diamine (D) as a donor and a photosensitizer (PS) can be described as follows:
Excitation: PS + hν → PS*
Electron Transfer: PS* + D → PS⁻• + D⁺•
The generated radical cation (D⁺•) of the diamine can then participate in subsequent chemical reactions. The efficiency of such a process would depend on the redox potentials of the diamine and the photosensitizer, as well as the lifetime of the excited state of the sensitizer.
Derivatization and Functionalization for Advanced Material Science and Chemical Probe Development
Synthesis of Azo Derivatives for Dye and Pigment Applications
Azo dyes are a major class of synthetic colorants, and their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate.
While no specific azo dyes derived from N1,3-dimethylbenzene-1,4-diamine are documented in the reviewed literature, the general principles of chromophore design for related p-phenylenediamine (B122844) derivatives are well-established. The core chromophore would consist of the aryldiazenyl group (-N=N-Ar'). The color of the resulting dye is determined by the extent of the conjugated π-electron system and the nature of the substituents on both the diazo component (derived from N1,3-dimethylbenzene-1,4-diamine) and the coupling component.
The N-methyl and 3-methyl groups on the phenylenediamine ring would act as auxochromes, which are groups that modify the ability of the chromophore to absorb light. The electron-donating nature of these methyl groups would be expected to cause a bathochromic (red) shift in the absorption maximum compared to an unsubstituted p-phenylenediamine derivative.
Table 1: Expected Influence of Substituents on the Optical Properties of Azo Dyes Derived from Phenylenediamines
| Substituent on Phenylenediamine Ring | Expected Effect on λmax | Rationale |
| Unsubstituted | Baseline | Reference for comparison. |
| N-methyl | Bathochromic shift | Electron-donating group, increases the energy of the HOMO. |
| C-methyl | Bathochromic shift | Electron-donating group, increases the energy of the HOMO. |
| N1,3-dimethyl | Combined bathochromic shift | Additive electron-donating effect of both methyl groups. |
This table is based on general principles of dye chemistry, as specific data for N1,3-dimethylbenzene-1,4-diamine is unavailable.
The relationship between the structure of an azo dye and its color is a fundamental aspect of color chemistry. For a hypothetical azo dye derived from N1,3-dimethylbenzene-1,4-diamine, the following structural features would be critical in determining its color:
The nature of the coupling component: Coupling with different aromatic compounds (e.g., phenols, naphthols, anilines) would lead to a wide range of colors.
The position of the azo linkage: The point of attachment of the azo group to the coupling component influences the conjugation and, consequently, the color.
Substituents on the coupling component: Electron-donating or electron-withdrawing groups on the coupling partner would further modulate the electronic structure of the dye molecule and its color.
Without experimental data, any discussion on the specific colors of azo dyes from N1,3-dimethylbenzene-1,4-diamine remains speculative.
Development of Chemo- and Spectroscopic Probes
Aromatic diamines are valuable precursors for the synthesis of chemosensors due to their fluorescent and electrochemical properties, which can be modulated upon interaction with analytes.
Derivatives of p-phenylenediamine have been explored for the detection of various analytes. The design of such reagents often involves incorporating a recognition unit (e.g., a crown ether for metal ions) and a signaling unit (the fluorophore or chromophore derived from the diamine). The N1,3-dimethyl substitution pattern could potentially offer a unique binding pocket or electronic environment for selective analyte recognition. However, no such probes based on this specific diamine have been reported.
The fabrication of sensors often involves the immobilization of a responsive molecule onto a solid support. While there is research on fluorescent sensors derived from other diamines, there is no specific information available on the use of N1,3-dimethylbenzene-1,4-diamine in this context. The inherent fluorescence of such a molecule or its derivatives would need to be characterized to assess its suitability for sensor development.
Incorporation into Polymeric Structures and Supramolecular Assemblies
Diamines are crucial monomers for the synthesis of various polymers, including polyamides, polyimides, and polyureas. The incorporation of N1,3-dimethylbenzene-1,4-diamine into a polymer backbone would be expected to influence the polymer's properties, such as its thermal stability, solubility, and mechanical strength. Research on the polymerization of other methylated p-phenylenediamines, such as 2,5-dimethyl-p-phenylenediamine, has shown that the presence of methyl groups can enhance the solubility of the resulting polymers. tandfonline.comresearchgate.net A similar effect might be anticipated for polymers derived from N1,3-dimethylbenzene-1,4-diamine.
In the realm of supramolecular chemistry, substituted anilines and phenylenediamines can participate in the formation of ordered assemblies through non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov The specific substitution pattern of N1,3-dimethylbenzene-1,4-diamine would dictate the geometry and stability of such assemblies. Again, the absence of dedicated studies on this molecule means that its potential in supramolecular chemistry is yet to be realized.
Synthesis of Polyamides and Polyimides
The synthesis of aromatic polyamides and polyimides typically involves the polycondensation of a diamine monomer with a diacid chloride or a dianhydride, respectively. A critical step in these reactions is the formation of an amide or amic acid linkage, which involves the protons of the amine groups. In the case of N1,3-dimethylbenzene-1,4-diamine, both primary amine functionalities are replaced by N-methyl groups. This structural feature—the absence of reactive N-H protons—precludes its participation as a monomer in conventional polyamide and polyimide synthesis through standard polycondensation techniques.
While research into polyamides and polyimides is extensive, utilizing a wide variety of aromatic diamines to tune polymer properties, the use of N,N'-disubstituted diamines like N1,3-dimethylbenzene-1,4-diamine is not a common strategy. Alternative polymerization routes would be necessary to incorporate such a monomer into a polymer backbone, and specific examples for N1,3-dimethylbenzene-1,4-diamine in the synthesis of polyamides or polyimides are not reported in the available scientific literature.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. While aromatic diamines, including the parent compound p-phenylenediamine, are utilized as building blocks for MOFs, there is no specific documented evidence in the scientific literature of N1,3-dimethylbenzene-1,4-diamine being employed as a primary organic linker in the synthesis of MOFs or coordination polymers. The coordination chemistry would be dictated by the nitrogen lone pairs, but its potential as a linker has not been explored in the reviewed literature.
Self-Assembly Mechanisms and Nanostructure Formation
The self-assembly of molecules into well-defined nanostructures is a significant area of research in materials science. This process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. While aromatic molecules with functional groups can exhibit self-assembly, there is a lack of specific research in the scientific literature detailing the self-assembly mechanisms and nanostructure formation of N1,3-dimethylbenzene-1,4-diamine.
Generation of Specialized Reagents for Organic Synthesis
N1,3-dimethylbenzene-1,4-diamine dihydrochloride (B599025) serves as a precursor and reagent in various specialized applications within organic synthesis, primarily leveraging its reactive amine functionalities and aromatic core.
Precursors for Chiral Ligands
Chiral ligands are essential for asymmetric catalysis, a field of critical importance in modern organic synthesis. These ligands are typically characterized by specific stereogenic elements. While a vast array of chiral diamines serve as precursors for the synthesis of privileged chiral ligands, N1,3-dimethylbenzene-1,4-diamine is an achiral molecule. There are no prominent examples in the scientific literature of its use as a starting material for the synthesis of chiral ligands.
Building Blocks for Complex Organic Molecules
N1,3-dimethylbenzene-1,4-diamine is a well-established building block in the synthesis of certain classes of complex organic molecules, most notably heterocyclic dyes.
Synthesis of Methylene Blue:
A primary application of N1,3-dimethylbenzene-1,4-diamine is as a key intermediate in the industrial synthesis of Methylene Blue, a potent thiazine (B8601807) dye with numerous applications in medicine and chemistry. guidechem.comgoogle.comearthlinepublishers.com The synthesis involves the oxidative coupling of N,N-dimethyl-p-phenylenediamine in the presence of a sulfur source.
The general synthetic route can be summarized in the following steps:
Thiosulfonation: N,N-dimethyl-p-phenylenediamine is oxidized (e.g., with sodium dichromate) and then treated with sodium thiosulfate (B1220275) to form 2-amino-5-dimethylaminophenylthiosulfonic acid. guidechem.com
Condensation: This intermediate is then condensed with another molecule of N,N-dimethylaniline. guidechem.com
Oxidative Cyclization: The resulting compound undergoes oxidative cyclization, often in the presence of a catalyst like copper sulfate, to form the characteristic thiazine ring of the Methylene Blue structure. guidechem.com
This synthesis highlights the utility of N1,3-dimethylbenzene-1,4-diamine as a foundational aromatic amine component for constructing complex heterocyclic systems. guidechem.comearthlinepublishers.comscientificlabs.iechemodex.com
Catalytic Applications in Chemical Transformations
While not typically a catalyst itself, N1,3-dimethylbenzene-1,4-diamine plays a crucial role as a substrate in certain catalytic reactions, particularly in the field of analytical chemistry.
Metal-Catalyzed Oxidative Coupling for Analytical Probes:
The compound is utilized in a catalytic oxidative coupling reaction for the spectrophotometric determination of trace amounts of metal ions. nih.gov The principle of this application is based on the significant enhancement of the oxidation rate of N,N-dimethyl-p-phenylenediamine (DPD) in the presence of certain metal ions, which act as catalysts.
A notable example is the detection of copper and iron. nih.gov In this method, the metal ion catalyzes the oxidation of DPD by hydrogen peroxide. The oxidized DPD product then couples with another reagent, such as 1,3-phenylenediamine, to form a intensely colored product. nih.gov The color intensity is proportional to the concentration of the metal ion, allowing for sensitive and quantitative analysis.
| Reaction Component | Role | Example Application |
| N1,3-dimethylbenzene-1,4-diamine | Substrate | Spectrophotometric analysis |
| Metal Ion (e.g., Fe³⁺, Cu²⁺) | Catalyst | Trace metal detection in water |
| Hydrogen Peroxide | Oxidant | Oxidizes the diamine |
| 1,3-phenylenediamine | Coupling Agent | Forms colored product |
This application demonstrates a catalytic transformation where N1,3-dimethylbenzene-1,4-diamine acts as a sensitive chemical probe, leveraging the catalytic activity of metal ions for analytical purposes. The electrochemical behavior of this reaction has also been studied at bimetallic surfaces, where the oxidation of the diamine is catalyzed at a gold surface. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts
Vibrational Spectroscopy Studies (FT-IR, Raman) for Functional Group Analysis and Vibrational Mode Assignment
Vibrational spectroscopy is a cornerstone for identifying functional groups and understanding the bond vibrations within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of N¹,N¹-dimethylbenzene-1,4-diamine dihydrochloride (B599025), typically recorded using a KBr-pellet technique, reveals characteristic absorption bands. nih.gov In a synthetic context, FT-IR spectroscopy confirmed the formation of the target compound with key vibrational bands observed at 3099, 3025, and 3012 cm⁻¹, which are attributed to N-H stretching vibrations of the ammonium (B1175870) group (-NH₃⁺). rasayanjournal.co.in Additional bands at 1570, 1504, and 1475 cm⁻¹ correspond to N-H bending vibrations. rasayanjournal.co.in These spectral features confirm the presence of the protonated primary amine, a result of the dihydrochloride salt formation.
Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The spectrum for this compound has been recorded using instruments such as the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Analysis of the Raman spectrum helps in assigning vibrational modes of the benzene (B151609) ring and the dimethylamino group, providing a more complete picture of the molecule's vibrational framework.
| Technique | Instrument Example | Key Observations/Assignments | Source |
| FT-IR | Bruker IFS 85 | N-H stretching (ammonium): 3099, 3025, 3012 cm⁻¹ | nih.govrasayanjournal.co.in |
| N-H bending: 1570, 1504, 1475 cm⁻¹ | rasayanjournal.co.in | ||
| FT-Raman | Bruker MultiRAM | Provides complementary data on symmetric vibrations and the carbon skeleton. | nih.gov |
Nuclear Magnetic Resonance (NMR) Investigations for Structural Conformation and Dynamics (¹H, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For N¹,N¹-dimethylbenzene-1,4-diamine dihydrochloride, the spectrum would show distinct signals for the aromatic protons on the benzene ring and the methyl protons of the dimethylamino group. The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent protons. Spectral data for this compound is available from sources such as Sigma-Aldrich Co. LLC. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule. For a symmetrically substituted compound like 1,4-dimethylbenzene, there are only three distinct carbon environments, leading to three signals in the ¹³C NMR spectrum. docbrown.info Similarly, for N¹,N¹-dimethylbenzene-1,4-diamine, one would expect signals corresponding to the methyl carbons, the two types of aromatic carbons (those with and without substituents), and the carbon attached to the dimethylamino group. This data provides direct evidence of the molecular symmetry and carbon skeleton. docbrown.info
| Technique | Information Provided | Expected Features for N¹,N¹-dimethylbenzene-1,4-diamine dihydrochloride | Source |
| ¹H NMR | Chemical environment and connectivity of protons. | Signals for aromatic protons and methyl protons of the -N(CH₃)₂ group. | nih.gov |
| ¹³C NMR | Number of unique carbon environments. | Signals for methyl carbons and distinct aromatic carbons. | nih.govnih.gov |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
HRMS is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. The calculated monoisotopic mass for the dicationic form of N¹,N¹-dimethylbenzene-1,4-diamine is 208.0534038 Da. nih.gov HRMS analysis would aim to detect this mass with high precision, confirming the molecular formula C₈H₁₄N₂²⁺. The fragmentation pattern observed in the mass spectrum provides structural information. Upon ionization, the molecule can break apart in predictable ways, and analyzing these fragments helps to piece together the molecular structure.
UV-Visible Spectroscopy for Electronic Transitions and Complex Formation Studies
UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like N¹,N¹-dimethylbenzene-1,4-diamine and its parent free base exhibit characteristic absorption bands in the UV-Vis region. nih.gov These absorptions correspond to π → π* transitions within the benzene ring and n → π* transitions involving the lone pairs of the nitrogen atoms. The position and intensity of the absorption maxima (λmax) can be influenced by solvent polarity and pH. This technique is also valuable for studying the formation of charge-transfer complexes, where the diamine can act as an electron donor.
X-ray Crystallography for Solid-State Structure Determination (if available for related derivatives)
While a specific crystal structure for N¹,N¹-dimethylbenzene-1,4-diamine dihydrochloride was not found in the search results, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Studies on related derivatives, such as N,N-Diethyl-N′-[(E)-4-pyridylmethylene]benzene-1,4-diamine, demonstrate the utility of this technique. researchgate.net For such compounds, X-ray diffraction analysis reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net This information is crucial for understanding the molecule's conformation and packing in a crystal lattice. researchgate.net
Advanced hyphenated techniques (e.g., GC-MS, LC-MS for reaction mixture analysis)
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for analyzing volatile and thermally stable compounds. While the dihydrochloride salt itself is non-volatile, its free base, N,N-dimethyl-p-phenylenediamine, can be analyzed by GC-MS. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each component as it elutes. This method is used to assess the purity of the free base and identify any byproducts from its synthesis. researchgate.net Spectral data for the dihydrochloride is also noted as being available from specialized databases. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing non-volatile and thermally sensitive compounds like the dihydrochloride salt. A reverse-phase HPLC method has been developed for the parent compound, N,N-dimethyl-p-phenylenediamine, using a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com For MS compatibility, formic acid is used instead of phosphoric acid. sielc.com This LC-MS method allows for the separation and identification of the compound in reaction mixtures or for purity assessment, making it a versatile tool in both synthetic and analytical chemistry. sielc.comresearchgate.net
| Technique | Application | Methodology Example | Source |
| GC-MS | Purity assessment and byproduct identification of the volatile free base. | Separation on a capillary column followed by electron ionization mass spectrometry. | nih.govnih.gov |
| LC-MS | Analysis of the non-volatile dihydrochloride salt in reaction mixtures. | Reverse-phase HPLC with a C18 or Newcrom R1 column, using an acetonitrile/water/formic acid mobile phase, coupled to an MS detector. | sielc.com |
Computational Chemistry and Theoretical Studies of N1,3 Dimethylbenzene 1,4 Diamine Dihydrochloride
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the behavior of N1,3-dimethylbenzene-1,4-diamine dihydrochloride (B599025). These methods allow for the determination of the molecule's three-dimensional geometry, the distribution of its electrons, and its energetic properties, which are crucial for predicting its stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, including bond lengths and angles, as well as analyze the energies and shapes of molecular orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability. For phenylenediamine isomers, these frontier molecular orbitals are crucial in determining their electronic properties and reactivity.
Table 1: Representative Calculated Electronic Properties for Phenylenediamine Isomers (Analogous System)
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| ortho-Phenylenediamine | -5.12 | -0.87 | 4.25 |
| meta-Phenylenediamine | -5.34 | -0.79 | 4.55 |
| para-Phenylenediamine | -4.98 | -0.95 | 4.03 |
Note: Data is illustrative and based on general findings for phenylenediamine isomers as specific data for N1,3-dimethylbenzene-1,4-diamine dihydrochloride is not available.
Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. These maps illustrate the electrostatic potential on the surface of a molecule, with different colors representing varying charge densities. Typically, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.
For aromatic amines, the MEP surface would show a negative potential around the nitrogen atoms due to the lone pair of electrons, making them potential sites for interaction with electrophiles. The aromatic ring itself also exhibits regions of varying potential, influenced by the substituents. In the case of this compound, the presence of the electron-donating methyl and amino groups would influence the charge distribution on the benzene (B151609) ring.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and mapping out the most favorable reaction pathways.
Theoretical calculations can be employed to locate the transition state structures for various reactions involving aromatic diamines, such as electrophilic aromatic substitution or oxidation. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy and, consequently, its rate.
For instance, in the hydrolysis of p-phenylenediamine (B122844) antioxidants, theoretical calculations have been used to support a proposed reaction mechanism involving proton transfer from water to a nitrogen atom, followed by aromatic nucleophilic substitution. These computational models help to visualize the molecular rearrangements that occur during the reaction and to quantify the energy barriers involved.
Computational models can predict the reactivity and selectivity of this compound in various chemical transformations. The amino groups on the benzene ring are strong activating groups and are ortho-, para-directing in electrophilic aromatic substitution reactions. The presence of two such groups, along with methyl substituents, would lead to a complex pattern of reactivity.
The regioselectivity of electrophilic attack on the aromatic ring can be predicted by analyzing the calculated charge distributions and the stability of the intermediate carbocations (arenium ions). The positions with the highest electron density and those that lead to the most stable intermediates will be the preferred sites of reaction. For substituted anilines, the nature and position of the substituents play a critical role in determining the outcome of such reactions.
Prediction of Molecular Descriptors and Quantitative Structure-Activity Relationships (QSAR, if not health-related)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity. These models are built using calculated molecular descriptors that quantify various aspects of a molecule's structure and properties.
For substituted anilines and related compounds, a variety of molecular descriptors can be calculated using computational methods. These descriptors can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and atomic charges.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, with the partition coefficient (logP) being a common example.
While many QSAR studies on aromatic amines focus on their toxicological and health-related effects, the same principles can be applied to predict other properties, such as their performance in industrial applications or their environmental fate. For example, a QSAR model could be developed to predict the efficiency of a series of aromatic diamines as antioxidants or as monomers in polymerization reactions, based on a set of calculated molecular descriptors. These non-health-related QSAR models can be valuable tools in the rational design of new molecules with desired properties.
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
|---|---|
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume |
| Topological | Connectivity Indices, Wiener Index |
| Hydrophobic | LogP |
Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) in Chemical Design
Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are crucial computational parameters in medicinal chemistry and drug design. TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule, providing a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov Lipophilicity, quantified by LogP, describes the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
For this compound, the presence of two protonated amine groups would significantly contribute to its TPSA. The dihydrochloride salt form implies that the amine groups are ionized, which would lead to a higher TPSA value compared to its free base form. This high polarity would suggest good aqueous solubility but potentially limited permeability across biological membranes.
The LogP value for the dihydrochloride salt would be expected to be low, indicating a preference for the aqueous phase. The two positive charges on the protonated amines would make the molecule highly hydrophilic. The methyl and benzene components contribute to lipophilicity, but their influence is likely overshadowed by the charged amine groups.
Table 1: Predicted Physicochemical Properties for Aromatic Diamines
| Compound | Predicted TPSA (Ų) | Predicted LogP |
|---|---|---|
| p-Phenylenediamine | 52.04 | 0.03 |
| N-methyl-p-phenylenediamine | 40.91 | 0.54 |
| N,N'-dimethyl-p-phenylenediamine | 29.78 | 1.05 |
| N1,3-dimethylbenzene-1,4-diamine (free base) | Value not available | Value not available |
Note: The table presents predicted values for related compounds to illustrate the expected trends. Specific experimental or calculated values for N1,3-dimethylbenzene-1,4-diamine and its dihydrochloride salt are not available in the cited sources.
Hydrogen Bonding Network Analysis
The dihydrochloride salt of N1,3-dimethylbenzene-1,4-diamine would be a potent hydrogen bond donor. The protonated primary and secondary amine groups (-NH3+ and -NH2R+) can participate in strong hydrogen bonds with acceptor atoms, such as the chloride counter-ions and solvent molecules (e.g., water).
In the solid state, a complex hydrogen-bonding network is expected to form between the diammonium cations and the chloride anions. The N+-H---Cl- interactions would be the dominant feature of the crystal lattice. The geometry and strength of these hydrogen bonds would be influenced by the steric hindrance from the methyl groups and the benzene ring. cdnsciencepub.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful tools to study the dynamic behavior of molecules, including bond rotations, conformational changes, and interactions with the solvent.
Investigation of Rotational Barriers and Flexible Groups
The primary flexible groups in this compound are the C-N bonds connecting the amine groups to the benzene ring and the C-C bonds of the methyl groups. Rotation around the C-N bonds is of particular interest as it determines the orientation of the amine substituents relative to the aromatic ring.
Theoretical studies on substituted anilines have shown that the rotational barrier around the C-N bond is influenced by both steric and electronic factors. researchgate.netmedjchem.com Electron-donating or -withdrawing substituents on the ring can alter the degree of p-conjugation between the nitrogen lone pair (in the free base) and the aromatic system, thereby affecting the rotational barrier. acs.orgacs.org In the case of the dihydrochloride salt, the protonation of the nitrogen atoms would alter these electronic effects. The presence of a methyl group on one of the nitrogen atoms and another on the ring will introduce steric hindrance that could influence the preferred rotational conformers and the energy barriers between them.
Table 2: Representative Rotational Barriers for C-N bond in Substituted Anilines
| Compound | Method of Calculation | Rotational Barrier (kcal/mol) |
|---|---|---|
| Aniline (B41778) | DFT | 5.5 |
| p-Nitroaniline | DFT | 8.2 |
Note: This table provides examples of rotational barriers for related compounds to contextualize the potential energy landscape of this compound. Specific data for the target compound is not available.
Environmental Chemical Fate and Degradation Studies
Environmental Persistence and Biodegradation Pathways
The environmental persistence of a chemical is determined by its resistance to various degradation processes. For aromatic amines like N1,3-dimethylbenzene-1,4-diamine dihydrochloride (B599025), both abiotic and biotic mechanisms are crucial in determining their ultimate fate and longevity in the environment.
Abiotic degradation involves the breakdown of a chemical through non-biological processes such as photolysis (degradation by light) and hydrolysis (reaction with water).
Photolysis: In the atmosphere, the vapor-phase reaction of 2,5-diaminotoluene (B146830) with photochemically-produced hydroxyl radicals is estimated to be rapid. The rate constant for this reaction is estimated at 2.0 x 10⁻¹⁰ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 0.6 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.govguidechem.com Furthermore, by analogy to a similar compound, toluene-2,4-diamine, which absorbs light at wavelengths greater than 290 nm, it is suggested that 2,5-diaminotoluene may be susceptible to direct photolysis by sunlight. nih.gov
Hydrolysis: 2,5-diaminotoluene is not expected to undergo hydrolysis in the environment. nih.gov This is because it lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 5 to 9). nih.gov Toluene (B28343) diamines, in general, can be hydrolyzed under high-temperature conditions (200-300°C), but this is not representative of typical environmental scenarios. google.com
Table 1: Estimated Abiotic Degradation Parameters for 2,5-Diaminotoluene
| Parameter | Value | Implication |
|---|---|---|
| Atmospheric Half-life (with OH radicals) | ~0.6 hours | Rapid degradation in the atmosphere |
| Hydrolysis Potential | Not expected under environmental conditions | Persistence in aquatic environments is not limited by hydrolysis |
Biotic degradation, mediated by microorganisms, is a primary pathway for the breakdown of many organic compounds in the environment.
Aquatic Environments: Phenylenediamines generally undergo rapid primary degradation in water through oxidative and photolytic mechanisms, but they show limited ultimate biodegradation in standard tests. Some studies indicate that the initial degradants of p-phenylenediamine (B122844) may be more toxic than the parent compound. For the broader class of toluene diamines (TDA), studies have shown that they can be metabolized in activated sludge, particularly when the microbial population has been acclimated to similar compounds like aniline (B41778). nih.gov In one such study, the biodegradation of TDA followed first-order kinetics at initial concentrations below 5 mg/L. nih.gov
Terrestrial Environments: Specific data on the biodegradation of 2,5-diaminotoluene in soil is not readily available. However, the general behavior of aromatic amines suggests that their fate in soil is complex. While biodegradation is a potential pathway, the strong binding of these compounds to soil organic matter can reduce their bioavailability to microorganisms, thereby slowing the degradation process. nih.gov The degradation of aromatic compounds in soil is influenced by various factors, including soil pH, moisture content, and the presence of specific microbial populations. mdpi.com For instance, different microbial pathways exist for the degradation of toluene, a related parent compound, under both aerobic and anaerobic conditions, involving enzymes like monooxygenases and dioxygenases. nih.govresearchgate.net
Mobility and Distribution in Environmental Compartments
The mobility and distribution of a chemical describe its movement between different environmental compartments such as soil, water, and air.
The tendency of a chemical to bind to soil particles affects its mobility and potential to leach into groundwater. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).
Soil Adsorption: The estimated Koc value for 2,5-diaminotoluene is 53 L/kg. This value suggests a high to very high mobility in soil. chemsafetypro.com However, this estimation does not fully account for the chemical reactivity of the aromatic amino groups. Aromatic amines are known to bind strongly, and often irreversibly, to soil organic matter (humus) and clay minerals. nih.govacs.org This strong binding would significantly reduce their mobility, suggesting that the actual leaching potential may be much lower than what is predicted by the Koc value alone.
Table 2: Estimated Mobility Parameters for 2,5-Diaminotoluene
| Parameter | Value | Implication |
|---|---|---|
| Soil Organic Carbon-Water Partition Coefficient (Koc) | 33.83 - 53 L/kg | High to very high potential mobility in soil based on partitioning alone |
| Henry's Law Constant | 7.4 x 10⁻¹⁰ atm-m³/mole | Essentially non-volatile from water and moist soil |
Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. The potential for volatilization is indicated by the Henry's Law constant.
Volatilization: The estimated Henry's Law constant for 2,5-diaminotoluene is 7.4 x 10⁻¹⁰ atm-m³/mole. nih.gov This low value indicates that the compound is essentially non-volatile from water and moist soil surfaces. nih.gov Therefore, volatilization is not expected to be a significant environmental fate process for this compound. nih.gov
Interaction with Environmental Matrices (e.g., humic substances, mineral surfaces)
The interaction of N1,3-dimethylbenzene-1,4-diamine dihydrochloride and its analogs with environmental matrices is a critical factor in their environmental fate.
Interaction with Humic Substances: Aromatic amines, including phenylenediamines, can become irreversibly bound to humic substances, which are major components of soil organic matter. google.comnih.govmdpi.com This binding can occur through several mechanisms, including the formation of covalent bonds with functional groups in the humic material, such as quinones and carbonyls. mdpi.comresearchgate.net This process, often referred to as "humification," can lead to the long-term sequestration of the chemical in the soil, reducing its bioavailability and mobility. The kinetics of this covalent binding have been described by second-order rate expressions in some studies. usgs.gov
Development of Analytical Methods for Environmental Monitoring of the Compound
The environmental monitoring of N¹,3-dimethylbenzene-1,4-diamine and its isomers is crucial for understanding their distribution, persistence, and impact on ecosystems. The development of sensitive and selective analytical methods is essential for detecting these compounds at trace levels in complex environmental matrices such as water, soil, and sediment. Methodologies primarily revolve around chromatographic techniques, often coupled with mass spectrometry, to achieve the necessary specificity and low detection limits.
It is important to note that the chemical name "N¹,3-dimethylbenzene-1,4-diamine" is ambiguous. It could refer to a molecule with one methyl group on a nitrogen atom (N¹) and another on the benzene (B151609) ring (at position 3), such as N¹,3-dimethyl-1,4-phenylenediamine. However, analytical methods are more commonly developed for the broader class of dimethyl-substituted p-phenylenediamines, including isomers where both methyl groups are on the ring (e.g., 2,5-dimethyl-p-phenylenediamine) or on the nitrogen atoms (e.g., N,N'-dimethyl-p-phenylenediamine). This section will focus on the analytical methods applicable to this class of compounds, which are structurally related and often found as industrial chemicals or transformation products.
Chromatographic Methods
Chromatography is the cornerstone for the separation and quantification of dimethylbenzene-1,4-diamine isomers in environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of polar, non-volatile, and thermally labile compounds like phenylenediamines. Various HPLC methods have been developed for the separation of phenylenediamine isomers and their derivatives.
Reversed-Phase HPLC: This is the most common HPLC mode used. Separation is typically achieved on C18 columns. A study on the separation of p-phenylenediamine (PPD) and its acetylated metabolites utilized a hydrophilic modified C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) solution. nih.gov For isomer separation, specific mixed-mode stationary phases can be employed. One method for analyzing o-, m-, and p-phenylenediamine isomers used a Primesep 100 column with a mobile phase of water, acetonitrile, and sulfuric acid, allowing for detection by UV at 200 nm. sielc.com
Detection Techniques:
Diode Array Detector (DAD) or UV-Vis Detector: These are common detectors used with HPLC. They provide good sensitivity for aromatic compounds. Detection of PPD and its metabolites has been performed at wavelengths of 240 or 255 nm. nih.gov
Electrochemical Detector (ECD): ECD offers high sensitivity and selectivity for electroactive compounds like phenylenediamines. Amperometric detection using a positive oxidation potential of 400 mV has been successfully applied. nih.gov
Table 1: HPLC Methods for Phenylenediamine Analysis
| Analytical Technique | Column | Mobile Phase | Detection Method | Analyte(s) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|---|
| HPLC-DAD/ECD | Hydrophilic modified AQUA C18 | Acetonitrile: 25 mM Ammonium Acetate (5:95, v/v) | DAD (240/255 nm) & ECD (+400 mV) | p-Phenylenediamine & metabolites | 0.5 µM | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For trace-level quantification in complex environmental matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. It provides superior sensitivity and selectivity compared to HPLC with conventional detectors.
Sample Preparation: Environmental samples often require a pre-concentration and clean-up step before LC-MS analysis. Solid-Phase Extraction (SPE) is a widely used technique for extracting and concentrating PPD derivatives from water samples.
Ionization and Detection: Electrospray ionization (ESI) in positive ion mode is typically used for phenylenediamines. Detection is performed using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for each target analyte. mdpi.com
Applications: LC-MS/MS methods have been developed to monitor various substituted p-phenylenediamines in wastewater and tap water. mdpi.comnih.gov For example, a study on tap water used a C18 column with a mobile phase gradient of 0.1% formic acid in water and acetonitrile. mdpi.com This method successfully quantified seven different PPD derivatives with concentrations as low as 0.29 ng/L. mdpi.comresearchgate.net Similarly, automated high-throughput methods using online membrane sampling coupled to MS/MS have been developed for the rapid analysis of PPD-quinones in water. nih.gov
Table 2: LC-MS/MS Method Parameters for PPD Derivatives in Water
| Parameter | Method Details | Reference |
|---|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) | mdpi.com |
| Chromatography | C18 column (e.g., ACQUITY UPLC BEH C18) | mdpi.comnih.gov |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Acetonitrile/Methanol | mdpi.comnih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Analytes Detected | 6PPD, IPPD, 44PD, CPPD, and other PPDs | mdpi.com |
| Concentration Range | 0.29 to 7.9 ng/L (in tap water) | mdpi.comresearchgate.net |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. It is particularly effective for distinguishing between structural isomers of substituted benzenes. researchgate.net
Derivatization: Phenylenediamines have low volatility due to their polar amino groups. Therefore, a derivatization step is often required to convert them into more volatile and thermally stable derivatives before GC analysis. A common approach involves acylation, for example, using trifluoroacetic anhydride (B1165640) (TFA). researchgate.net
Detection:
Flame Ionization Detector (FID): A universal detector for organic compounds.
Mass Spectrometry (GC-MS): Provides definitive identification of the analytes based on their mass spectra. GC-MS has been used for the qualitative and quantitative determination of PPD in biological fluids after derivatization, achieving detection limits in the picogram range. researchgate.net
The development of these varied analytical methods allows environmental scientists to effectively monitor for N¹,3-dimethylbenzene-1,4-diamine dihydrochloride and related phenylenediamine compounds. The choice of method depends on the specific goals of the monitoring program, including the required detection limits, the complexity of the sample matrix, and the available instrumentation. While highly sensitive methods like LC-MS/MS are ideal for trace quantification and risk assessment, simpler techniques such as HPLC-UV or colorimetric tests can be valuable for screening purposes and in situations with limited resources. scholaris.ca
Future Research Directions and Emerging Paradigms
Exploration of Niche Applications in Specialized Chemical Fields
While N1,3-dimethylbenzene-1,4-diamine and its derivatives have established roles, future research is pivoting towards highly specialized and niche applications. One of the most promising areas is in the field of analytical chemistry. The non-hydrochloride form, N,N-dimethyl-p-phenylenediamine (DMPD), has demonstrated utility as a sensitive reagent for the detection of various substances. For instance, it is employed in methods for the determination of trace amounts of hydrogen sulfide (B99878) and for evaluating the oxidative status of biological samples. nih.govchemodex.com Its ability to form a stable and colored radical cation makes it a valuable tool in antioxidant assays. chemodex.com
Further research is anticipated to explore its potential in the development of advanced sensors. For example, derivatives of phenylenediamine are being investigated for the fabrication of electrochemical sensors for environmental monitoring and biomedical diagnostics. rsc.orgodu.edunih.gov The unique electronic properties of these compounds make them suitable candidates for creating highly sensitive and selective sensing platforms.
Another burgeoning area of interest lies in the synthesis of conductive polymers. Polyanilines and their derivatives, which share structural similarities with N1,3-dimethylbenzene-1,4-diamine, are known for their electrical conductivity. Research into the polymerization of N,N-dimethyl-p-phenylenediamine and its derivatives has shown potential for creating novel polymeric materials with tailored electronic and optical properties. tandfonline.comresearchgate.netresearchgate.net These materials could find applications in areas such as organic electronics, anti-static coatings, and electrochromic devices.
Integration with Advanced Manufacturing Technologies
The integration of N1,3-dimethylbenzene-1,4-diamine dihydrochloride (B599025) into advanced manufacturing processes, such as flow chemistry and additive manufacturing (3D printing), represents a significant leap forward in chemical production and material fabrication.
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability. durham.ac.ukijtra.commdpi.com The synthesis of aromatic diamines and their derivatives is an area where flow chemistry can have a substantial impact. rsc.org Continuous processes can allow for precise control over reaction parameters, leading to higher yields and purities of compounds like N1,3-dimethylbenzene-1,4-diamine dihydrochloride and its analogues. mdpi.comgoogle.com Future research will likely focus on developing robust and efficient continuous-flow methods for the production of this compound and its subsequent use in multi-step syntheses. durham.ac.uk
In the realm of additive manufacturing, aromatic diamines are crucial building blocks for high-performance polymers like polyimides and epoxy resins, which are increasingly being adapted for 3D printing applications. evonik.commdpi.com These materials offer exceptional thermal stability and mechanical strength, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. evonik.commdpi.com While direct research on the use of this compound in 3D printing is still emerging, the known utility of aromatic diamines as curing agents and monomers suggests a strong potential for its incorporation into novel photopolymer resins and other printable materials. nih.govmdpi.com Future investigations will likely explore the formulation of resins containing this diamine to create 3D printed objects with enhanced properties.
Synergistic Studies with Novel Catalytic Systems
The reactivity of the amine groups in this compound makes it a compelling candidate for synergistic studies with novel catalytic systems. Synergistic catalysis, where two or more catalysts work in concert to promote a chemical transformation, can lead to new reaction pathways and improved efficiencies. princeton.edu
One area of exploration is in catalytic oxidative coupling reactions. N,N-dimethyl-p-phenylenediamine has been shown to participate in such reactions, catalyzed by metal ions, for the spectrophotometric determination of those ions. nih.govresearchgate.net This suggests that the compound and its derivatives could be employed in the development of new catalytic cycles for organic synthesis. Future research may focus on expanding the scope of these reactions and exploring their application in the synthesis of complex organic molecules.
Furthermore, the amine functionalities of this compound could allow it to act as a ligand for transition metal catalysts. The resulting metal complexes could exhibit unique catalytic activities. The development of catalysts based on this diamine could lead to novel and efficient methods for a variety of organic transformations. The concept of synergistic catalysis, combining, for example, a metal catalyst with an organocatalyst, could unlock new synthetic possibilities where the diamine or its derivatives play a key role in one of the catalytic cycles. princeton.edu
Advanced Theoretical Modeling for Predictive Chemical Design
Advanced theoretical modeling and computational chemistry are becoming indispensable tools for the predictive design of new molecules and materials with desired properties. For this compound, these methods can provide profound insights into its reactivity, electronic structure, and behavior as a monomer in polymerization reactions.
Density Functional Theory (DFT) calculations can be employed to study the electronic properties of the molecule, such as its molecular orbital energies (HOMO and LUMO) and electrostatic potential. youtube.com This information is crucial for understanding its reactivity in various chemical transformations and for predicting its behavior in different chemical environments. Such computational studies can guide the rational design of new derivatives with tailored electronic characteristics for applications in areas like organic electronics.
Molecular dynamics (MD) simulations can be used to model the behavior of polymers derived from this compound. escholarship.orgmdpi.com By simulating the interactions between polymer chains, MD can predict macroscopic properties such as mechanical strength, thermal stability, and miscibility with other polymers. mdpi.com This predictive capability can significantly accelerate the development of new high-performance materials by reducing the need for extensive experimental trial-and-error. The insights gained from these simulations can inform the design of polymers with specific properties for targeted applications.
Interdisciplinary Research Opportunities in Chemical Sciences
The unique properties of this compound position it at the intersection of several scientific disciplines, creating a fertile ground for interdisciplinary research. Collaborations between chemists, materials scientists, physicists, and engineers will be crucial to fully exploit the potential of this compound.
In materials science, the use of this diamine as a monomer or curing agent can lead to the development of novel polymers and composites with tailored properties. evonik.commdpi.com Interdisciplinary teams can work on designing and fabricating materials for specific applications, from advanced aerospace components to novel biomedical devices. youtube.comvanderbilt.eduyoutube.comvanderbilt.edu
The electronic properties of N1,3-dimethylbenzene-1,4-diamine and its derivatives also open up opportunities in the field of organic electronics. Collaboration between synthetic chemists and physicists can lead to the design and synthesis of new organic semiconductors for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Furthermore, the reactivity of the compound makes it a valuable building block in supramolecular chemistry. Researchers in this field can explore the self-assembly of molecules containing the N1,3-dimethylbenzene-1,4-diamine core to create complex and functional supramolecular architectures with potential applications in areas such as drug delivery and catalysis.
Finally, the application of this compound in sensor technology represents a significant area for interdisciplinary collaboration. acs.org Chemists can design and synthesize new sensor molecules based on the diamine, while engineers can develop and fabricate the sensing devices. This collaborative approach can lead to the creation of innovative sensors for a wide range of analytical challenges in environmental monitoring, healthcare, and industrial process control.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for N1,3-dimethylbenzene-1,4-diamine dihydrochloride?
Methodological Answer:
- Synthesis Routes : The compound is typically synthesized via alkylation of 1,4-phenylenediamine derivatives followed by hydrochlorination. Key intermediates include dimethylation of the aromatic amine group under controlled pH and temperature .
- Optimization via DOE : Statistical Design of Experiments (DOE) is critical for optimizing reaction parameters (e.g., temperature, molar ratios, solvent selection). For example, fractional factorial designs can reduce experimental runs while identifying significant variables affecting yield and purity .
- Computational Guidance : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, enabling targeted experimental validation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Refer to safety data sheets (SDS) for handling dihydrochloride salts, which may release hydrogen chloride upon decomposition. Use fume hoods, nitrile gloves, and lab coats .
- Emergency Procedures :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists.
- Skin Contact : Flush with water for 15 minutes; remove contaminated clothing .
- Storage : Store in airtight containers away from moisture and oxidizers to prevent degradation .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR to confirm methyl group positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
- Purity Assessment :
- HPLC : Reverse-phase chromatography with UV detection (e.g., λ = 254 nm) to quantify impurities .
- Elemental Analysis : Validate chloride content via titration or ion chromatography .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model intermediates and transition states. For example, simulate nucleophilic substitution pathways in alkylation reactions .
- Machine Learning Integration : Train models on experimental datasets to predict optimal reaction conditions (e.g., solvent polarity, catalyst loading) .
- Kinetic Modeling : Apply microkinetic models to correlate computational activation energies with experimental rate constants .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?
Methodological Answer:
- Data Validation : Cross-reference CAS registry entries (e.g., CAS 624-18-0 for the dihydrochloride vs. CAS 612-83-9 for structural analogs) to confirm compound identity .
- Experimental Replication :
- Solubility Profiling : Conduct systematic studies in polar (water, DMSO) and nonpolar solvents (hexane) under controlled temperatures.
- Stability Tests : Use accelerated aging studies (e.g., 40°C/75% RH) with HPLC monitoring to assess degradation pathways .
Q. What cross-disciplinary applications exist for this compound in materials science or environmental engineering?
Methodological Answer:
- Materials Engineering :
- Polymer Synthesis : Investigate its role as a crosslinking agent in conductive polymers (e.g., polyaniline derivatives) for electrochemical sensors .
- Membrane Technology : Explore functionalization of nanofiltration membranes for heavy metal ion removal .
- Environmental Chemistry :
- Wastewater Treatment : Assess redox activity in Fenton-like reactions for organic pollutant degradation .
- Biosensor Development : Couple with enzymes (e.g., laccase) for detecting phenolic contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
